Engineering Peptidomimetics: A Technical Guide to Fmoc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric Acid
Engineering Peptidomimetics: A Technical Guide to Fmoc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric Acid
Executive Summary
In the landscape of modern peptide drug development, overcoming the inherent limitations of natural α-peptides—namely, rapid proteolytic degradation and poor membrane permeability—is a critical challenge[1]. The incorporation of non-canonical β-amino acids represents a transformative strategy in medicinal chemistry, enabling the precise tuning of pharmacological properties[2].
This technical guide provides an in-depth analysis of Fmoc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid , a specialized β-homo-amino acid derivative. By detailing its physicochemical properties, mechanistic advantages, and optimized synthetic workflows, this whitepaper serves as a definitive resource for scientists engineering next-generation, highly stable peptidomimetics.
Physicochemical Profiling and Structural Causality
The utility of a synthetic amino acid building block is dictated by its precise molecular architecture. Table 1 summarizes the core quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | Fmoc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid |
| IUPAC Name | (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butyl)phenyl)butanoic acid |
| Common Synonym(s) | Fmoc-β-HoPhe(4-tBu)-OH |
| CAS Number | 403661-86-9[3][4] |
| Molecular Weight | 457.56 g/mol [4][5] |
| Molecular Formula | C29H31NO4[3][5] |
| Protecting Group | Fmoc (Fluorenylmethyloxycarbonyl)[] |
Causality of Structural Features:
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The β-Methylene Insertion: Unlike standard α-amino acids, this molecule features an additional methylene (-CH2-) group within the backbone (classifying it as a β3-amino acid). This single insertion fundamentally alters the peptide backbone's spatial geometry. Because mammalian proteases have evolved to cleave highly specific α-peptide bonds, the altered trajectory of the β-peptide backbone renders it virtually unrecognizable to degrading enzymes, conferring near-absolute proteolytic stability[2][7].
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The para-tert-Butyl Substitution: The bulky tert-butyl group on the phenyl ring drastically increases the local lipophilicity of the residue. In rational drug design, this steric bulk serves a dual purpose: it enhances cellular membrane permeability and provides a massive hydrophobic anchor capable of locking into deep, lipophilic pockets of target receptors (such as GPCRs or protein-protein interfaces)[2].
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Fmoc Protection: The Fmoc group provides temporary protection of the N-terminus, enabling precise, orthogonal Solid-Phase Peptide Synthesis (SPPS) under mild, base-catalyzed deprotection conditions[].
Mechanistic Role in Drug Development
Peptides containing β-amino acids (β-peptides or α/β-peptides) are capable of folding into highly stable secondary structures—including helices, turns, and sheets—even at short chain lengths of just four residues[7].
The incorporation of Fmoc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid (CAS: 403661-86-9) allows researchers to precisely constrain the conformation of a sequence. By replacing a natural Phenylalanine (Phe) or Tyrosine (Tyr) with this β-homologue, researchers induce a localized structural constraint that extends the drug's half-life in vivo while preserving or enhancing target binding thermodynamics[1].
Experimental Workflow: Optimized Solid-Phase Peptide Synthesis (SPPS)
Coupling highly sterically hindered β-amino acids requires a departure from standard SPPS protocols. The bulkiness of the tert-butylphenyl group significantly reduces the kinetics of acylation. The following protocol establishes a self-validating system for the successful incorporation of this specific building block.
Step-by-Step Methodology:
Step 1: Resin Swelling and Deprotection
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Action: Swell the peptidyl-resin in N,N-Dimethylformamide (DMF) for 30 minutes. Treat with 20% piperidine in DMF (2 × 10 min) to remove the N-terminal Fmoc group.
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Causality: Piperidine acts as a mild base to abstract the acidic proton of the fluorene ring, initiating a β-elimination mechanism that liberates the primary amine for the next coupling step[].
Step 2: Pre-Activation of the β-Amino Acid
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Action: Dissolve 3.0 equivalents (eq) of Fmoc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid (MW: 457.56 g/mol ) and 2.9 eq of HATU in minimal DMF. Add 6.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes.
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Causality: Standard coupling reagents (like HBTU) are often insufficient for bulky β-amino acids. HATU generates a highly reactive 7-aza-OBt ester intermediate, which accelerates the acylation rate and overcomes the severe steric hindrance imposed by the tert-butylphenyl moiety.
Step 3: Coupling Reaction
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Action: Add the activated amino acid solution to the resin. Agitate at room temperature for 2 to 4 hours (or apply microwave assistance at 75°C for 15 minutes).
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Causality: Extended coupling times or thermal energy are strictly necessary to drive the sterically hindered reaction to completion.
Step 4: Self-Validation (The Kaiser Test)
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Action: Extract a micro-aliquot of resin beads, wash with ethanol, and apply the Kaiser test reagents (ninhydrin, phenol, KCN). Heat to 100°C for 5 minutes.
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Validation Logic: A yellow/colorless result (negative) confirms the complete acylation of the primary amines. A blue result (positive) indicates unreacted amines, triggering an immediate re-coupling cycle before irreversible capping (e.g., with acetic anhydride) occurs.
Step 5: Micro-Cleavage and LC-MS Verification
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Action: Cleave a few beads using a cocktail of TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Analyze the supernatant via LC-MS.
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Validation Logic: Confirm the exact mass shift. The successful addition of the β-HoPhe(4-tBu) residue (after the subsequent removal of its Fmoc group) will result in an exact mass addition of +217.31 Da to the growing peptide chain.
Process Visualization
The following diagram illustrates the logical flow and self-validating checkpoints of the SPPS coupling cycle tailored specifically for sterically hindered β-amino acids.
Workflow of Fmoc-SPPS coupling cycle and self-validation for bulky β-amino acids.
References
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NextSDS. FMOC-(S)-3-AMINO-4-(4-TERT-BUTYL-PHENYL)-BUTYRIC ACID - Chemical Substance Information. Retrieved from: [Link]
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American Chemical Suppliers. 403661-86-9 suppliers USA. Retrieved from:[Link]
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BLDpharm. BD42398-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butyl)phenyl)butanoic acid. Retrieved from: [Link]
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ACS Publications. Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Retrieved from: [Link]
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MDPI. Peptides and Amino Acids in Drug Development: Where We Stand and Where We Must Go. Retrieved from: [Link]
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PubMed (NIH). Beta-peptidic peptidomimetics. Retrieved from: [Link]
